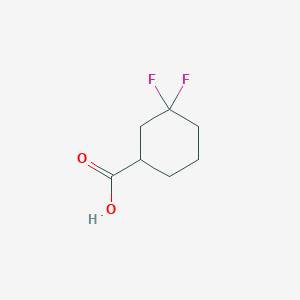

3,3-Difluorocyclohexanecarboxylic acid

描述

3,3-Difluorocyclohexanecarboxylic acid (DFCHA) is a fluorinated cyclohexane derivative characterized by two fluorine atoms at the 3,3-positions of the cyclohexane ring and a carboxylic acid functional group. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the unique electronic and steric effects imparted by the fluorine substituents. Fluorine atoms enhance metabolic stability, modulate acidity, and influence molecular conformation, making DFCHA a valuable building block in drug design .

属性

IUPAC Name |

3,3-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVZSOJKYXYXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849669-20-1 | |

| Record name | 3,3-difluorocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrolysis of Fluorinated Esters

One of the most straightforward and widely reported methods to prepare 3,3-difluorocyclohexanecarboxylic acid involves hydrolysis of the corresponding ethyl 3,3-difluorocyclohexanecarboxylate . This method is favored due to its high yield and operational simplicity.

-

- Dissolve ethyl 3,3-difluorocyclohexanecarboxylate in tetrahydrofuran (THF).

- Add water and lithium hydroxide monohydrate as the base.

- Stir the mixture vigorously at room temperature overnight.

- Acidify the reaction mixture to pH 4 using 1M hydrochloric acid.

- Extract the product with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate to yield the acid as a solid.

| Parameter | Condition | Result |

|---|---|---|

| Starting material | Ethyl 3,3-difluorocyclohexanecarboxylate (2 mmol) | - |

| Solvent | Tetrahydrofuran (12 mL) + Water (6 mL) | - |

| Base | Lithium hydroxide monohydrate (10 mmol) | - |

| Temperature | Room temperature | - |

| Reaction time | Overnight (~16 hours) | - |

| Yield | 95-97% | White solid |

| Purity | Confirmed by NMR | δ 12.28 (s, 1H, COOH) |

This method has been documented to afford high purity and yield, making it suitable for both laboratory and industrial scale synthesis.

Fluorination of Cyclohexanone Derivatives

An alternative approach involves direct fluorination of cyclohexanone derivatives using specialized fluorinating agents such as diethylaminosulfur trifluoride (DAST) .

-

- Starting from 3-oxo-cyclohexanecarboxylate esters, treatment with DAST at low temperatures (-10 to 5 °C) under nitrogen atmosphere introduces geminal difluoro groups.

- The reaction mixture often contains a mixture of difluorinated and monofluorinated by-products.

- Subsequent oxidation steps using oxidants like peracetic acid or hydrogen peroxide/acetic acid mixtures selectively convert alkene by-products to hydroxylated derivatives, facilitating separation.

- Hydrolysis of the fluorinated ester yields the desired this compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Fluorination | DAST, -10 to 5 °C, N2 atmosphere | Mixture of 3,3-difluoro and 3-fluoro-alkene esters |

| Oxidation | Peracetic acid or H2O2/acetic acid, 0-50 °C | Selective oxidation of alkene by-products |

| Hydrolysis | NaOH, THF/H2O, pH 11, RT overnight | This compound |

Radical-Mediated Minisci-Type Reactions (Emerging Method)

Recent literature describes the use of radical-mediated Minisci reactions to functionalize gem-difluorocycloalkyl carboxylic acids.

-

- Carboxylic acid derivatives are reacted with heteroaromatic compounds in the presence of silver nitrate and persulfate oxidants.

- The reaction proceeds in mixed solvent systems (e.g., acetonitrile/water) at elevated temperatures (~60 °C).

- This method allows the introduction of difluorocyclohexyl motifs into complex molecules but can also be adapted for the synthesis of the free acid.

| Component | Amount/Equivalents |

|---|---|

| This compound | 3 equiv (1.5 mmol) |

| Heteroaromatic compound | 1 equiv (0.5 mmol) |

| AgNO3 | 0.2 equiv (0.1 mmol) |

| (NH4)2S2O8 (oxidant) | 5 equiv (2.5 mmol) |

| Solvent | CH3CN/H2O (1:1), total 5 mL |

| Temperature | 60 °C |

| Time | 24 hours |

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrolysis of Fluorinated Ester | Ethyl 3,3-difluorocyclohexanecarboxylate | LiOH, THF/H2O, RT overnight | 95-97 | High yield, simple, scalable | Requires fluorinated ester precursor |

| Fluorination of Cyclohexanone Derivatives | 3-Oxo-cyclohexanecarboxylate esters | DAST, oxidation, hydrolysis | 48-64 | Direct fluorination, versatile | Multi-step, moderate yield, complex purification |

| Radical Minisci Reaction | This compound | AgNO3, persulfate, CH3CN/H2O, 60 °C | N/A (derivatization focus) | Enables functionalization | Not primary synthesis method |

Research Findings and Industrial Relevance

- The hydrolysis method from fluorinated esters is the most commonly adopted route in both academic and industrial settings due to its operational simplicity and high yield.

- The fluorination approach using DAST, though more complex, allows the introduction of geminal difluoro groups directly onto cyclohexanone derivatives, which is valuable when ester precursors are unavailable.

- Recent advances in radical chemistry provide new avenues for functionalizing this compound, expanding its utility in complex molecule synthesis.

- Industrial processes often adapt these methods with optimizations for scale, safety, and cost-effectiveness, with hydrolysis of fluorinated esters being preferred for bulk production.

化学反应分析

Types of Reactions

3,3-Difluorocyclohexanecarboxylic acid can undergo various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Amide Bond Formation: Reaction with amines to form amides.

Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group may undergo decarboxylation, releasing carbon dioxide and forming a hydrocarbon.

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid.

Amide Bond Formation: Utilizes amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Decarboxylation: Requires strong acids or bases and elevated temperatures.

Major Products Formed

Esters: Formed from esterification reactions.

Amides: Resulting from amide bond formation.

Hydrocarbons: Produced through decarboxylation.

科学研究应用

Building Block for Drug Synthesis

3,3-Difluorocyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure can enhance the bioactivity and metabolic stability of drug candidates.

Case Study: Antiviral Agents

Recent studies have highlighted its potential in the synthesis of antiviral agents. For instance, researchers have utilized this compound to develop novel inhibitors targeting viral replication pathways, demonstrating improved efficacy compared to non-fluorinated analogs.

Anticancer Properties

Fluorinated compounds are often associated with increased potency in anticancer therapies. The incorporation of this compound in drug design has shown promise in enhancing selectivity towards cancer cells while reducing toxicity to normal cells.

Pesticide Development

The compound is being explored as a building block for developing new agrochemicals, particularly pesticides. Its fluorine atoms can improve the lipophilicity and environmental stability of these chemicals.

Case Study: Herbicide Formulation

Research indicates that formulations incorporating this compound exhibit enhanced herbicidal activity against certain weed species, making it a candidate for further development in agricultural practices.

Synthetic Intermediate

In organic synthesis, this compound is utilized as an intermediate for constructing complex molecular frameworks. Its reactivity allows for diverse functional group transformations.

Table: Synthetic Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Esterification | Esters for fragrance | |

| Amide Formation | Amides for pharmaceuticals | |

| Alkylation | Alkylated derivatives |

Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal and mechanical properties.

Case Study: Fluorinated Polymers

Fluorinated polymers synthesized using this compound have demonstrated improved chemical resistance and thermal stability, making them ideal for applications in harsh environments.

Functional Materials

In the realm of electronics, this compound is being investigated for its potential as a functional material in electronic devices due to its dielectric properties.

Application Example: Dielectric Films

Studies have shown that films made from polymers incorporating this compound exhibit favorable dielectric constants and breakdown voltages, making them suitable candidates for capacitors and other electronic components.

作用机制

The mechanism of action of 3,3-Difluorocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can introduce electron-withdrawing effects, potentially affecting the reactivity and interaction of the compound with other molecules. This can influence the acidity of the carboxylic acid group and its overall reactivity in various chemical reactions .

相似化合物的比较

The structural and functional properties of DFCHA are best understood through comparison with related fluorinated cycloalkane carboxylic acids. Key analogs include 4,4-Difluorocyclohexanecarboxylic acid , 3-(Trifluoromethyl)cyclohexanecarboxylic acid , and 3,3-Difluorocyclobutanecarboxylic acid . Below is a detailed analysis of their physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

*Predicted based on structural similarity to 4,4-isomer.

Key Observations:

This contrasts with the 4,4-difluoro isomer, where fluorines occupy symmetric positions, leading to a planar cyclohexane ring and reduced steric hindrance . The trifluoromethyl group in 3-(Trifluoromethyl)cyclohexanecarboxylic acid significantly increases electron-withdrawing effects, lowering pKa compared to DFCHA .

Acidity: The 4,4-difluoro isomer has a measured pKa of 4.06, slightly higher than typical carboxylic acids (~2.5), due to fluorine’s inductive effects stabilizing the conjugate base. The 3,3-difluoro analog is expected to exhibit similar acidity, though positional differences may lead to minor variations .

Thermal Stability :

- The 4,4-difluoro isomer demonstrates high thermal stability (m.p. 103–107°C), attributed to its symmetric structure. DFCHA’s melting point is unreported but likely lower due to less symmetric packing .

生物活性

3,3-Difluorocyclohexanecarboxylic acid (DFCHA) is a fluorinated derivative of cyclohexanecarboxylic acid that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their biological properties, such as increased metabolic stability and improved binding affinity to biological targets. This article reviews the biological activity of DFCHA, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material : The process begins with a suitable cyclohexane derivative.

- Fluorination : Fluorine atoms are introduced at the 3,3-positions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

- Carboxylation : The carboxylic acid group is introduced at the 1-position through carboxylation reactions.

This multi-step synthetic route allows for the selective incorporation of functional groups that enhance the compound's reactivity and biological potential .

The biological activity of DFCHA is attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine enhances the compound's stability and binding affinity to proteins or enzymes. DFCHA's mechanism typically involves:

- Inhibition of Enzymatic Activity : DFCHA may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Modulation of Receptor Activity : The compound could interact with various receptors, influencing signal transduction pathways.

The unique structure of DFCHA allows it to fit into active sites of enzymes or receptors, potentially leading to significant biological effects .

Antimicrobial Activity

Research has indicated that DFCHA exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's fluorinated structure appears to contribute to its enhanced activity compared to non-fluorinated analogs .

Anticancer Properties

DFCHA has also been investigated for its anticancer activity. In vitro studies showed that DFCHA can induce apoptosis in cancer cell lines by modulating apoptotic pathways. This effect is thought to be mediated through the inhibition of specific kinases involved in cell survival signaling .

Neuroprotective Effects

Preliminary studies suggest that DFCHA may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. This property positions DFCHA as a candidate for further research in neuropharmacology .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3,3-difluorocyclohexanecarboxylic acid, and how can its purity be validated?

- Methodology : Synthesis typically involves fluorination of cyclohexene precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. For example, fluorination of 3-cyclohexenecarboxylic acid derivatives under controlled conditions can yield the 3,3-difluoro isomer. Continuous-flow systems (as demonstrated for β-aminocyclohexanecarboxylic acid derivatives ) may improve efficiency. Purity validation employs HPLC, NMR (to confirm substitution pattern), and mass spectrometry (MS). Melting point analysis (e.g., 103–107°C for the 4,4-isomer ) and X-ray crystallography can further confirm structural integrity.

Q. How do the physicochemical properties of this compound influence its reactivity and handling?

- Methodology : Fluorination increases lipophilicity (logP) and acidity (pKa ~2–3, typical for carboxylic acids). The 3,3-difluoro substitution likely enhances metabolic stability by blocking oxidation sites . Solubility in polar solvents (e.g., DMSO, ethanol) should be tested via shake-flask methods. Stability under storage (e.g., hygroscopicity) can be assessed via thermogravimetric analysis (TGA). Safety protocols for handling irritants (e.g., PPE, ventilation) align with GHS guidelines for similar compounds .

Advanced Research Questions

Q. How does this compound compare to its 4,4-difluoro isomer in drug design applications?

- Methodology : Compare metabolic stability using liver microsomal assays (e.g., half-life in human hepatocytes) . Evaluate receptor binding via SPR (surface plasmon resonance) or computational docking (e.g., hERG channel selectivity, as seen with 4,4-difluoro analogs ). The 3,3-substitution may alter steric hindrance or dipole interactions, impacting target engagement.

Q. What analytical challenges arise in quantifying trace impurities of this compound in drug intermediates?

- Methodology : Use UPLC-MS/MS with a C18 column and ion-pairing agents (e.g., TFA) to separate polar impurities. Calibrate against pharmacopeial standards (e.g., USP/EP guidelines ). For isomers, chiral columns or ion mobility spectrometry can resolve structural analogs. Limit of detection (LOD) studies ensure sensitivity at ppm levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。